3-((3-((3-氯-5-(三氟甲基)-2-吡啶基)氧基)苯胺基)亚甲基)-1,6,7,11B-四氢-2H-吡啶并[2,1-a]异喹啉-2,4(3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is a useful research compound. Its molecular formula is C26H19ClF3N3O3 and its molecular weight is 513.9. The purity is usually 95%.
BenchChem offers high-quality 3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药应用
三氟甲基吡啶,包括所讨论的化合物,是活性农药成分中的关键结构单元 . 它们用于保护作物免受害虫侵害 . 氟唑草丁酯是第一个被引入农药市场的含有三氟甲基吡啶的衍生物,从那时起,超过 20 种新的含有三氟甲基吡啶的农药获得了 ISO 通用名称 .
医药应用
几种三氟甲基吡啶衍生物在制药行业中使用 . 五种含有三氟甲基吡啶部分的药物已获准上市,许多候选药物目前正在进行临床试验 .
兽药应用
三氟甲基吡啶衍生物也用于兽药行业 . 两种含有三氟甲基吡啶部分的兽药已获准上市 .
农药产品的合成
在三氟甲基吡啶衍生物中,2,3-二氯-5-(三氟甲基)-吡啶 (2,3,5-DCTF) 作为几种农药产品的化学中间体,需求量最大 .
FDA 批准的药物
三氟甲基存在于许多 FDA 批准的药物中 . 该综述涵盖了过去 20 年中 19 种 FDA 批准的药物的详细化学信息,这些药物都含有三氟甲基作为药效基团之一 .
索拉非尼的合成
生物活性
The compound 3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple fused rings and functional groups that contribute to its biological properties. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Many fused tetracyclic compounds have been reported as potent inhibitors of topoisomerases I and II, which are critical enzymes in DNA replication and transcription. For instance, derivatives of isoindolo[2,1-a]quinoline have shown promising results in inhibiting cancer cell proliferation .
- Antimicrobial Properties : Compounds containing pyridine moieties are frequently evaluated for their antibacterial and antifungal activities. Some studies have demonstrated that derivatives can inhibit the growth of various pathogens .
- Anti-inflammatory Effects : The presence of specific functional groups can modulate inflammatory pathways. Certain pyridine derivatives have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Case Studies
- Antitumor Activity : A study conducted by Sui et al. synthesized a series of isoindolo[2,1-a]quinoline derivatives and evaluated their activity against human cancer cell lines. Results indicated that these compounds had IC50 values in the low micromolar range, demonstrating significant cytotoxic effects .
- Antimicrobial Evaluation : In another study focusing on pyridine derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Inflammation Modulation : Research published in MDPI highlighted the anti-inflammatory potential of structurally related compounds, showing that they could reduce the expression of inflammatory markers in vitro .
Data Table
属性
IUPAC Name |
3-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-2-hydroxy-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClF3N3O3/c27-21-10-16(26(28,29)30)13-32-24(21)36-18-6-3-5-17(11-18)31-14-20-23(34)12-22-19-7-2-1-4-15(19)8-9-33(22)25(20)35/h1-7,10-11,13-14,22,34H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABXEBFGQYIQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC(=C(C2=O)C=NC3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)O)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。